molecular formula C11H16N2O B7891511 2-Methyl-6-(piperidin-3-YL)pyridin-4-OL

2-Methyl-6-(piperidin-3-YL)pyridin-4-OL

Cat. No.: B7891511
M. Wt: 192.26 g/mol
InChI Key: XYCPDETXPNPRSH-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidin-3-YL)pyridin-4-OL is a heterocyclic compound that contains both a pyridine and a piperidine ring. The presence of these two rings makes it a valuable compound in various fields, including medicinal chemistry and organic synthesis. The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-3-YL)pyridin-4-OL typically involves the formation of the pyridine ring followed by the introduction of the piperidine moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methyl-4-hydroxy-6-chloropyridine with piperidine in the presence of a base like sodium hydroxide can yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts and solvents are often optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-3-YL)pyridin-4-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydrogen atoms on the pyridine or piperidine rings can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-Methyl-6-(piperidin-3-YL)pyridin-4-one, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-Methyl-6-(piperidin-3-YL)pyridin-4-OL has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological targets.

    Medicine: It has potential as a lead compound in drug discovery, particularly for its interactions with neurotransmitter receptors.

    Industry: The compound’s derivatives can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 2-Methyl-6-(piperidin-3-YL)pyridin-4-OL exerts its effects involves its interaction with specific molecular targets. The compound can bind to neurotransmitter receptors, modulating their activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(piperidin-3-YL)pyridin-4-one: An oxidized derivative with similar structural features.

    2-Methyl-4-hydroxy-6-chloropyridine: A precursor used in the synthesis of the target compound.

    Piperidine: A simpler structure that forms part of the target compound’s backbone.

Uniqueness

2-Methyl-6-(piperidin-3-YL)pyridin-4-OL is unique due to the presence of both the pyridine and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-methyl-6-piperidin-3-yl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8-5-10(14)6-11(13-8)9-3-2-4-12-7-9/h5-6,9,12H,2-4,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCPDETXPNPRSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)C2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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